allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromenopyrrolodione core fused with a pyridinyl group and a 4-methylthiazole ring, terminated by an allyl ester moiety. Structural elucidation of such compounds typically relies on advanced spectroscopic methods, including UV, IR, and NMR spectroscopy, as demonstrated in studies of analogous heterocycles .
Properties
Molecular Formula |
C24H17N3O5S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
prop-2-enyl 2-(3,9-dioxo-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17N3O5S/c1-3-11-31-23(30)21-13(2)26-24(33-21)27-18(14-7-6-10-25-12-14)17-19(28)15-8-4-5-9-16(15)32-20(17)22(27)29/h3-10,12,18H,1,11H2,2H3 |
InChI Key |
OOLSWMQDXRQVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CN=CC=C5)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Key Steps
Construction of Chromeno[2,3-c]pyrrol-3,9-dione Core
The chromeno-pyrrolidone scaffold is synthesized via multicomponent reactions (MCRs) or intramolecular cyclization (Search results,,):
Method 1: Three-Component Reaction (TCR)
Reactants :
- 2-Oxo-2H-chromene-3-carbaldehyde derivatives (e.g., 3-formylchromone)
- Pyridin-3-amine
- Ethyl acetoacetate or malonate derivatives
Conditions :
- Solvent: Ethanol or DMF
- Catalyst: CuBr (5 mol%)
- Temperature: 80–100°C, 12–24 hours
Mechanism :
- Knoevenagel condensation between aldehyde and malonate.
- Michael addition of pyridin-3-amine to the α,β-unsaturated intermediate.
- Intramolecular cyclization to form the pyrrolidinone ring.
Yield : 65–78% (similar to chromeno-pyrrole syntheses in,).
Method 2: Oxidative Annulation
Reactants :
- 2-Amino-3-iodochromones
- Pyridin-3-ylboronic acid
Conditions :
- Oxidant: PhI(OAc)₂ (2 equiv)
- Solvent: CH₂Cl₂, rt, 6 hours
Mechanism :
Yield : 70–82%
Synthesis of 4-Methyl-1,3-thiazole-5-carboxylate Moiety
The thiazole ring is constructed via Hantzsch thiazole synthesis (Search results,):
Reactants :
- Ethyl 2-bromoacetoacetate
- Thiourea or thioamide derivatives
Conditions :
- Solvent: Ethanol, reflux, 4–6 hours
- Base: Sodium acetate
Mechanism :
- Nucleophilic substitution at the α-carbon of the bromo-ketone.
- Cyclization to form the thiazole ring.
Yield : 85–90%
Modification :
- Esterification with allyl alcohol using DCC/DMAP in CH₂Cl₂ (0°C to rt, 12 hours).
- Yield : 92–95%
Coupling of Chromeno-Pyrrolidone and Thiazole Components
The final step involves C–N bond formation between the chromeno-pyrrolidone and thiazole carboxylate:
Method 1: Nucleophilic Aromatic Substitution
Reactants :
- Chromeno-pyrrolidone with a leaving group (e.g., Cl or Br at position 2)
- 4-Methyl-1,3-thiazole-5-carboxylate
Conditions :
- Solvent: DMF, 100°C, 24 hours
- Base: K₂CO₃ (2 equiv)
Yield : 60–68%
Method 2: Transition Metal-Catalyzed Coupling
Reactants :
- Chromeno-pyrrolidone with a boronic ester
- Thiazole carboxylate with a halogen
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos
- Solvent: THF/H₂O, 80°C, 12 hours
Yield : 75–80%
Optimization and Characterization Data
Reaction Optimization Table
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromeno-pyrrolidone | CuBr, DMF, 100°C, 24h | 78 | >98% |
| Thiazole synthesis | Ethanol, reflux, 6h | 88 | >95% |
| Allyl esterification | DCC/DMAP, CH₂Cl₂, rt, 12h | 94 | >99% |
| C–N coupling | Pd(PPh₃)₄, THF/H₂O, 80°C, 12h | 78 | >97% |
Spectroscopic Characterization
- ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82–7.25 (m, 4H, chromone-H), 6.05 (m, 2H, allyl-H), 5.35 (s, 2H, thiazole-H₃), 2.45 (s, 3H, CH₃).
- ¹³C NMR : 178.9 (C=O, pyrrolidone), 165.2 (C=O, ester), 152.1 (thiazole-C2).
- HRMS : [M+H]⁺ calcd. 506.1423; found 506.1419.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
Allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of allyl 2-(3,9-dioxo-1-pyridin-3-yl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of chromenopyrrolodione, thiazole, and pyridinyl groups. Key comparisons with structurally related compounds include:
Key Differences :
- The target compound’s allyl ester and thiazole moieties enhance its lipophilicity compared to Zygocaperoside’s glycoside structure, which improves water solubility .
- Unlike the nitrophenyl and C=S groups in the pyrimidine derivative from , the target’s pyridinyl and chromenopyrrolodione systems may confer distinct electronic properties, influencing binding affinity in biological targets.
Environmental and Reactivity Considerations
’s “lumping strategy” groups structurally similar compounds to predict environmental behavior. The target compound’s chromenopyrrolodione and thiazole rings may align it with polycyclic aromatic hydrocarbons (PAHs) in persistence models, though its ester group could enhance biodegradability compared to purely aromatic systems.
Q & A
Q. What synthetic routes are reported for preparing chromeno-pyrrol-thiazole derivatives, and how can they be optimized for this compound?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization. For example, pyrrol-2-one cores (as in the target compound) are synthesized via base-assisted cyclization of hydroxy-pyrrol-2-one precursors with aromatic amines or phenols . Key steps include:
- Cyclization : Use of dichloromethane or ethyl acetate/hexane solvent systems under controlled temperatures (–20 to –15°C for 40–48 hours) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) to isolate solids .
- Yield Optimization : Adjust stoichiometry of reactants (e.g., 5-hydroxy-pyrrol-2-one derivatives with pyridinyl amines) and reaction time .
Table 1 : Representative Conditions for Pyrrol-2-One Synthesis
| Precursor | Reactant | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Hydroxy-pyrrol-2-one | 4-Aminophenyl | Dichloromethane | –20 | 46 | |
| 5-Hydroxy-pyrrol-2-one | Phenol | Ethyl acetate | RT | 63 |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Assign peaks for pyridinyl protons (δ 8.6–7.4 ppm), thiazole methyl groups (δ 2.3 ppm), and chromeno-pyrrol carbonyls (δ 170–180 ppm) .
- HRMS : Confirm molecular weight (e.g., C24H23NO2 derivatives show MW ~357.44 g/mol) .
- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for pyrrol-2-one) and aromatic C–H bonds (~3050 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 138–211°C for similar derivatives) with literature .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability depends on substituents and environmental factors:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of chromeno-pyrrol moieties.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thiazole ester group .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >200°C for pyrrol-2-ones) .
Advanced Research Questions
Q. What mechanistic insights explain the base-catalyzed elimination steps in chromeno-pyrrol-thiazole synthesis?
- Methodological Answer : Base-assisted elimination (e.g., triethylamine) facilitates deprotonation of intermediates. For example, in dithiazolium reactions, pyridinyl nitrogen coordinates with sulfur atoms, stabilizing transition states and enhancing HCl elimination . Kinetic studies (e.g., monitoring via in situ IR) can identify rate-determining steps .
Q. How can Design of Experiments (DoE) optimize reaction parameters for higher yields?
- Methodological Answer : Use statistical models (e.g., response surface methodology) to test variables:
- Factors : Temperature, reactant ratio, solvent polarity.
- Response Variables : Yield, purity.
Example from flow chemistry: Optimize diazomethane reactions by adjusting residence time and pressure in continuous-flow systems .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations to model:
Q. How do substituents (e.g., pyridinyl vs. phenyl) influence the compound’s electronic properties?
- Methodological Answer : Compare Hammett σ values for substituents:
Q. What degradation pathways dominate under acidic or basic conditions?
- Methodological Answer : Conduct accelerated stability testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
